Methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate
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Overview
Description
Methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a carboxylate ester, as well as an anilino group with an ethyl substituent. The compound’s structure imparts specific chemical properties that make it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Carboxylate Ester: The carboxylate ester is formed by esterification of the pyrazole carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Attachment of the Anilino Group: The anilino group is introduced through a Mannich reaction, where the pyrazole derivative reacts with formaldehyde and N-ethylaniline under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Pyrazole alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(N-methylanilino)methyl]-1-methylpyrazole-4-carboxylate
- Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate
- Methyl 3-[(N-ethylanilino)methyl]-1-ethylpyrazole-4-carboxylate
Uniqueness
Methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with an anilino group and a carboxylate ester makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-18(12-8-6-5-7-9-12)11-14-13(15(19)20-3)10-17(2)16-14/h5-10H,4,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCIIUYFNASSHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NN(C=C1C(=O)OC)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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